4SC-202

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like 4SC-202 often involves intricate procedures aimed at constructing stable, structurally complex molecules quickly and economically. Noncovalent interactions play a crucial role in the synthesis of biological macromolecules, which may offer insights into the synthesis strategies for compounds similar to this compound. These strategies involve leveraging both covalent and noncovalent synthesis methods to achieve desired molecular assemblies (Whitesides et al., 1995).

Molecular Structure Analysis

Understanding the molecular structure of this compound is fundamental to exploring its chemical behavior and potential applications. Studies on compounds with similar structures have highlighted the importance of crystallography and spectroscopy in determining the molecular geometry, bonding patterns, and stereochemistry. For instance, research on metal-organic frameworks and coordination polymers provides insights into the design principles that can be applied to analyze the structure of this compound, considering its potential coordination behavior and structural flexibility (Yaghi et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of this compound, including its participation in various chemical reactions, is a vital area of study. Research into synthetic methodologies and reaction mechanisms offers valuable knowledge on how this compound interacts with other substances and under different conditions. This includes understanding its reactivity, stability, and the formation of complex structures through reactions such as coordination, self-assembly, and polymerization processes (Stoddart & Tseng, 2002).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and crystalline structure, are crucial for its practical application and handling. Research in this domain focuses on the characterization of materials to determine their suitability for specific uses, their behavior under different physical conditions, and their stability profiles. Techniques such as X-ray diffraction and thermal analysis play a significant role in this analysis, providing detailed information on the physical characteristics of compounds (Mukasyan et al., 2001).

Chemical Properties Analysis

Exploring the chemical properties of this compound involves examining its chemical stability, reactivity towards various reagents, and the nature of its chemical bonds. This includes assessing the compound's electron distribution, acidity or basicity, and its behavior in different chemical environments. Such analyses are foundational for predicting the reactivity of this compound and designing molecules with desired chemical properties (Kent, 2019).

Aplicaciones Científicas De Investigación

Tumores Teratoideos/Rabdoideos Atípicos (ATRT)

Se ha descubierto que 4SC-202 tiene efectos tanto citotóxicos como citostáticos sobre los ATRT {svg_1}. Se ha observado que this compound puede dirigirse a las células madre cancerosas, reduciendo la población de células que sobreexpresan genes relacionados con las células madre, incluido SOX2 {svg_2}. Esto sugiere que this compound podría ser un agente terapéutico potencial para los ATRT {svg_3}.

Cáncer de Mama Triple Negativo (TNBC)

La investigación ha demostrado que this compound puede reducir el crecimiento tumoral y la metástasis en un modelo murino altamente metastásico de TNBC {svg_4}. Se ha descubierto que es citotóxico y citostático para la línea celular murina TNBC 4T1 y la línea celular humana TNBC MDA-MB-231 {svg_5}. Estos hallazgos sugieren que this compound podría ser un agente terapéutico o adyuvante potencial para el TNBC {svg_6}.

Malignidades Hematológicas Avanzadas

This compound se ha utilizado en ensayos que estudian el tratamiento de las Malignidades Hematológicas Avanzadas {svg_7}. Esto sugiere que this compound podría tener aplicaciones potenciales en el tratamiento de estos tipos de cánceres {svg_8}.

Células Madre Cancerosas

Se ha sugerido que this compound se dirige a las células madre cancerosas {svg_9}. Esto podría tener implicaciones significativas para el tratamiento de varios tipos de cánceres, ya que las células madre cancerosas a menudo son resistentes a los tratamientos convencionales {svg_10}.

Mecanismo De Acción

- Role : These targets play significant roles in the regulation of signaling pathways in degenerated cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

4SC-202 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

Direcciones Futuras

4SC-202 is currently being tested in clinical trials for its effectiveness in treating various types of cancer . It has shown promise as a combination partner for cancer treatment, particularly in combination with checkpoint inhibitors . Furthermore, it is being investigated for its potential role in treating acute myeloid leukemia (AML) and gastrointestinal cancer .

Propiedades

IUPAC Name |

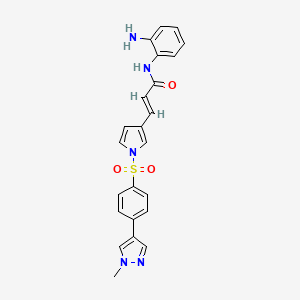

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXAZDVNICKFJ-ICSBZGNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186222-89-8 | |

| Record name | Domatinostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMATINOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary molecular targets of 4SC-202?

A1: this compound acts as a dual inhibitor, targeting both class I histone deacetylases (HDACs) specifically HDAC1, HDAC2, and HDAC3 and the lysine-specific histone demethylase 1A (LSD1/KDM1A) [, , , , ].

Q2: How does this compound affect gene expression?

A2: By inhibiting HDACs and LSD1, this compound alters the epigenetic landscape of cells. This leads to changes in chromatin structure and ultimately affects the transcription of various genes, including those involved in cell cycle regulation, apoptosis, differentiation, and immune responses [, , , , , , , , , ].

Q3: Does this compound impact specific signaling pathways in cancer cells?

A3: Yes, research indicates that this compound inhibits key signaling pathways implicated in cancer development and progression. This includes the Wnt signaling pathway [], the Hedgehog signaling pathway [, ], and the TGFβ signaling pathway [].

Q4: What is the role of BRD4 and MYC in the mechanism of action of this compound?

A4: Studies suggest that BRD4, an acetyllysine reader, and MYC, a transcription factor, are essential for the expression of a subset of genes induced by this compound, particularly those involved in promoting tumor cell differentiation [].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the anti-tumor activity of this compound against a wide range of cancers, including osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [, ], acute myeloid leukemia [], atypical teratoid/rhabdoid tumors [], oral squamous cell carcinoma [, , , ], hepatocellular carcinoma [], medulloblastoma [], pancreatic cancer [, , ], cervical cancer [], and cutaneous T cell lymphoma [].

Q6: How does this compound affect cancer cell behavior in vitro?

A6: In vitro studies have shown that this compound inhibits cancer cell growth and proliferation [, , , , , , , , , , , , ], induces cell cycle arrest [, , , , ], promotes apoptosis [, , , , , , , , , , ], and reduces cell migration and invasion [, , , , , ].

Q7: Has this compound demonstrated efficacy in in vivo models of cancer?

A7: Yes, this compound has shown promising anti-tumor activity in vivo, reducing tumor growth in xenograft models of osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [], and pancreatic cancer [].

Q8: Does this compound impact the tumor microenvironment?

A8: Research suggests that this compound can modulate the tumor microenvironment, particularly by increasing the infiltration of cytotoxic CD8+ T cells [, , , ]. This suggests potential for enhancing the efficacy of immunotherapies.

Q9: What is the impact of this compound on cancer stem cells (CSCs)?

A9: Studies indicate that this compound may be particularly effective against CSCs, a subpopulation of cancer cells resistant to conventional therapies. This compound has been shown to reduce the number of cells expressing CSC markers and inhibit their self-renewal capacity [, , , , ].

Q10: What are the implications of this compound's effects on the tumor microenvironment and CSCs?

A10: These findings suggest that this compound holds promise not only as a direct anti-cancer agent but also as a potential adjuvant therapy to enhance the effectiveness of other treatments, such as chemotherapy and immunotherapy.

Q11: Has this compound been investigated in combination with other therapies?

A11: Yes, preclinical studies have explored the synergistic potential of this compound in combination with various therapies. For example, this compound has been shown to enhance the efficacy of chemotherapy in pancreatic cancer models [, , ] and improve the response to HER2-targeted therapy in breast cancer [].

Q12: What is the rationale for combining this compound with immune checkpoint inhibitors (CPIs)?

A12: The ability of this compound to enhance tumor immunogenicity and promote CTL infiltration makes it a promising candidate for combination therapy with CPIs. Preclinical data suggests that this strategy could improve responses to CPI therapy, particularly in patients with resistance to CPIs alone [, , , ].

Q13: Are there any ongoing clinical trials evaluating this compound?

A13: Yes, this compound has advanced to clinical trials for various cancers. Notably, a phase Ib/II clinical trial (SENSITIZE9, NCT03278665) is currently investigating the combination of this compound with anti-PD-1 therapy in patients with advanced melanoma who are refractory or non-responsive to anti-PD-1 antibodies [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)

![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)

![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)

![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)

![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)

![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)

![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)

![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)

![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)

![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)